

(+)-Turmerone basic physicochemical properties

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Compound of Interest

Compound Name: (+)-Turmerone

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An In-depth Technical Guide to the Core Physicochemical Properties of **(+)-Turmerone**

Introduction

(+)-Turmerone, specifically (+)-(S)-ar-turmerone, is a sesquiterpenoid and a major bioactive component found in the essential oil of turmeric (*Curcuma longa* L.).^[1] It is a key contributor to the characteristic aroma of turmeric.^[2] This compound has garnered significant interest from the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective properties.^{[1][2][3][4]} This technical guide provides a comprehensive overview of the fundamental physicochemical properties of **(+)-Turmerone**, detailed experimental protocols for its isolation and characterization, and a visual representation of the general experimental workflow.

Physicochemical Properties

The core physicochemical properties of **(+)-Turmerone** are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and biological systems, which is essential for drug development and formulation.

Property	Value	Source
IUPAC Name	(6S)-2-methyl-6-(4-methylphenyl)hept-2-en-4-one	[3][5]
Synonyms	(+)-(S)-ar-turmerone, ar-(+)-Turmerone, (S)-ar-Turmerone	[1][3]
CAS Number	532-65-0	[1][5]
Molecular Formula	C ₁₅ H ₂₀ O	[1][2][5]
Molecular Weight	216.32 g/mol	[1][5]
Appearance	Yellowish Oily Matter	[3]
Boiling Point	325.7 ± 21.0 °C at 760 mmHg	[3]
Density	0.945 ± 0.1 g/cm ³	[3]
Optical Rotation	[α] ²⁰ D +82.21	[6]
Solubility	Soluble in hexane, petroleum ether, ethanol, methanol, and DMSO.[1][3] Slightly soluble in chloroform and ethyl acetate. [3] Insoluble in water.[2]	

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and identification of **(+)-Turmerone**.

Spectroscopy	Data	Source
UV-Vis	λ_{max} at 233.5 nm and 236 nm	[7]
Infrared (IR)	2988.7 & 2936.8 cm^{-1} (Aromatic C=C stretch), 1735.4 & 1446.2 cm^{-1} (C=O stretch), 939.0 & 847.4 cm^{-1} (-CH bend)	[7]
Mass Spec. (GC-MS)	Molecular ion peaks at m/z: 217.2 and 219.2	[7]
^1H NMR	Data available in public databases	[8]

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and analysis of **(+)-Turmerone** from its natural source, *Curcuma longa*.

Extraction of Turmeric Oil

A common method for extracting the essential oil rich in turmerones from turmeric powder is Soxhlet extraction.[7][9]

- Preparation: 1 kg of dried turmeric powder (*Curcuma longa* L.) is placed into a thimble in a Soxhlet apparatus.
- Extraction: The powder is extracted with 4 L of petroleum ether (boiling point 60-80°C) for 12 hours.[7]
- Concentration: The resulting extract is concentrated using a distillation assembly to remove the solvent, yielding turmeric oil.[7]

Isolation and Purification of (+)-Turmerone

Further purification is required to isolate **(+)-Turmerone** from the crude turmeric oil.

Method 1: Solvent Partitioning and Chromatography[7][9]

- Fractionation: The turmeric oil is fractionated between petroleum ether and methanol using a separating funnel. This process is repeated to enhance the separation of turmerone into the methanolic fraction.[7]
- Decolorization: The turmerone-rich fraction is treated with activated charcoal to remove impurities.[7]
- Preparative TLC: Final purification is achieved using preparative Thin Layer Chromatography (TLC).[7]

Method 2: Adsorption Chromatography[10]

- Adsorption: Turmeric oleoresin is mixed with silica gel adsorbent at an optimal ratio of 1:3.
- Elution: The adsorbed compounds are then eluted with a suitable solvent. 96% ethanol has been identified as an effective eluent.[10]

Analytical Characterization

Several analytical techniques are employed to identify and quantify **(+)-Turmerone**.

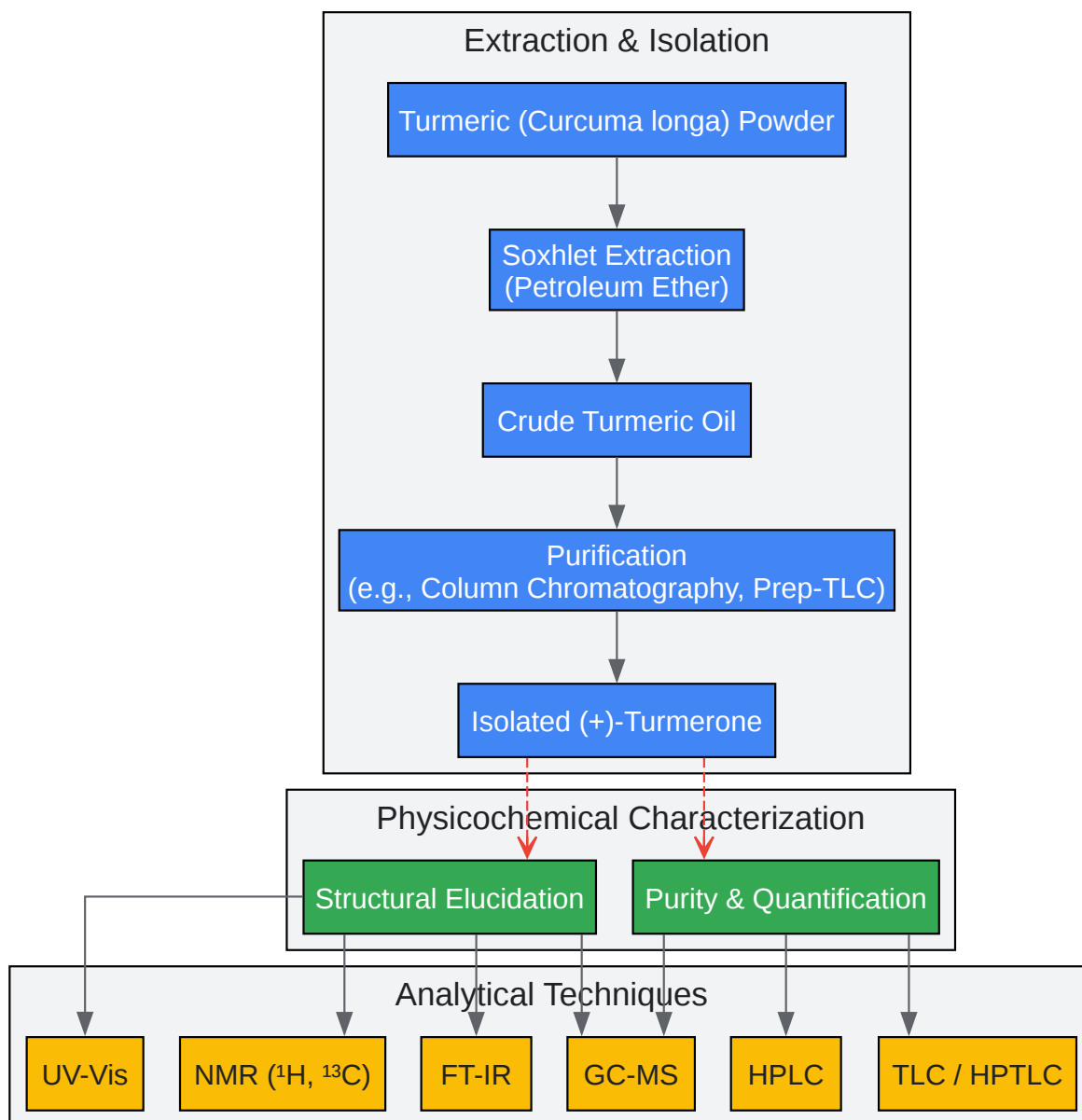
- Thin Layer Chromatography (TLC) / High-Performance TLC (HPTLC)
 - Stationary Phase: HPTLC aluminum plates precoated with silica gel 60F-254.[11][12]
 - Mobile Phase: A mixture of n-hexane and ethyl acetate (9.8:0.2 v/v) is commonly used.[11][12]
 - Detection: Spots are visualized, and densitometric analysis is carried out in absorbance mode at 254 nm.[11][12] **(+)-Turmerone** typically shows an R_f value of approximately 0.5 ± 0.05 in this system.[11][12] With vanillin-sulfuric acid as a spraying agent and heating, turmerone appears as a violet spot.[7]
- Gas Chromatography-Mass Spectrometry (GC-MS)

- GC Conditions: A non-polar capillary column (e.g., polydimethylsiloxane coated) is used. [7] The injector temperature is set to a high temperature, for example, 290°C. [9] A temperature program is employed for the oven.
- MS Conditions: Ionization is typically performed using electron impact (EI) at 70 eV. [9] The mass spectrum is then compared with spectral libraries for identification. In positive ionization mode, molecular ion peaks corresponding to the molecular weight of ar-turmerone are observed. [7]
- High-Performance Liquid Chromatography (HPLC)
 - Stationary Phase: A C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size) is effective. [13]
 - Mobile Phase: An isocratic separation can be achieved using a mixture of acetonitrile and a buffer, such as 10 mM phosphate buffer. [13]
 - Detection: UV detection is set at an appropriate wavelength, such as 293 nm. [13]

Visualizations

The following diagram illustrates a generalized workflow for the extraction and characterization of **(+)-Turmerone**.

Workflow for (+)-Turmerone Extraction and Characterization



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Caption: Workflow for **(+)-Turmerone** Extraction and Characterization.

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